Cas no 2199-43-1 (Ethyl 1H-pyrrole-2-carboxylate)
Ethyl 1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1H-pyrrole-2-carboxylate
- Pyrrole-2-carboxylic acid ethyl ester
- Ethyl pyrrole-2-carboxylate
- 1H-pyrrole-2-carboxylic acid ethyl ester
- 2-ethoxycarbonylpyrrole
- ethyl 1-amino-1H-pyrrole-2-carboxylate
- Ethyl 2-pyrrolecarboxylate
- ethyl pyrrole-1H-2-carboxylate
- Ethyl pyrrole-2-carbonate
- 1H-Pyrrole-2-carboxylic acid, ethyl ester
- ethylpyrrole-2-carboxylate
- 2-(Ethoxycarbonyl)-1H-pyrrole
- PAEYAKGINDQUCT-UHFFFAOYSA-N
- Pyrrole-2-carboxylic acid, ethyl ester
- Ethyl1H-pyrrole-2-carboxylate
- ethoxycarbonylpyrrole
- PubChem14843
- 2-ethoxycarbonyl-pyrrole
- ethyl pyrrole carb
- SCHEMBL428389
- CHEMBL4175237
- InChI=1/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H
- 2199-43-1
- ethyl pyrrole 2-carboxylate
- SY006751
- NSC-81360
- 82UQX6WL9N
- Ethyl 1H-pyrrole-2-carboxylate #
- MFCD00817049
- AKOS005070312
- E1030
- A4718
- DTXSID90292290
- SB40683
- 3X-0740
- EN300-104007
- Z292815334
- AM20090208
- BDBM50277521
- NSC81360
- ethyl-1H-pyrrole-2-carboxylate
- W-206701
- CHEBI:166576
- FT-0600691
- NCIOpen2_000674
- Ethyl 1H-pyrrole-2-carboxylate, AldrichCPR
- AC-1481
- ethyl-pyrrole-2-carboxylate
- ethyl pyrrole carboxylate
- CS-W001038
- 630-742-6
- DB-007509
- BBL101270
- STL555066
-
- MDL: MFCD00817049
- Inchi: 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
- InChI Key: PAEYAKGINDQUCT-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CN1)=O)CC
- BRN: 2645
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.5
- Topological Polar Surface Area: 42.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.139
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 235°C(lit.)
- Flash Point: 70℃/0.8mm
- Refractive Index: 1.519
- PSA: 42.09000
- LogP: 1.19140
- Solubility: Insoluble
Ethyl 1H-pyrrole-2-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 41
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:S24/25
Ethyl 1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044380-5g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 5g |
£13.00 | 2022-02-28 | |
| Fluorochem | 044380-10g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 10g |
£24.00 | 2022-02-28 | |
| Fluorochem | 044380-25g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 25g |
£42.00 | 2022-02-28 | |
| Fluorochem | 044380-50g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 50g |
£72.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132564-100g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98% | 100g |
¥556.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132564-25g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98% | 25g |
¥174.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132564-5g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98% | 5g |
¥41.90 | 2023-09-03 | |
| Fluorochem | 044380-1g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
| AstaTech | 60866-50/G |
ETHYL PYRROLE-2-CARBONATE |
2199-43-1 | 97% | 50g |
$54 | 2023-09-16 | |
| AstaTech | 60866-250/G |
ETHYL PYRROLE-2-CARBONATE |
2199-43-1 | 97% | 250g |
$277 | 2023-09-16 |
Ethyl 1H-pyrrole-2-carboxylate Suppliers
Ethyl 1H-pyrrole-2-carboxylate Related Literature
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John Killoran,John F. Gallagher,Paul V. Murphy,Donal F. O’Shea New J. Chem. 2005 29 1258
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Mariangela Boccalon,Elisabetta Iengo,Paolo Tecilla Org. Biomol. Chem. 2013 11 4056
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Louise S. Evans,Philip A. Gale,Mark E. Light,Roberto Quesada New J. Chem. 2006 30 1019
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4. Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylateYasuoki Murakami,Toshiko Watanabe,Hisashi Ishii J. Chem. Soc. Perkin Trans. 1 1988 3005
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Chenxiao Da,Nakul Telang,Kayleigh Hall,Emily Kluball,Peter Barelli,Kara Finzel,Xin Jia,John T. Gupton,Susan L. Mooberry,Glen E. Kellogg Med. Chem. Commun. 2013 4 417
Additional information on Ethyl 1H-pyrrole-2-carboxylate
Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1) is a versatile and highly valuable compound in the realm of pharmaceutical synthesis and chemical research. As a derivative of pyrrole, it serves as a crucial intermediate in the development of various therapeutic agents, including those targeting neurological disorders, antiviral treatments, and anti-inflammatory medications. The compound's unique structural properties, characterized by a carboxylate ester group attached to a pyrrole ring, make it an indispensable building block for synthetic chemists and medicinal chemists alike.
The< strong>Ethyl 1H-pyrrole-2-carboxylate molecule exhibits remarkable reactivity due to the presence of both the pyrrole nitrogen and the ester functionality. This dual reactivity allows for diverse chemical transformations, making it an ideal candidate for constructing complex molecular architectures. In recent years, advancements in synthetic methodologies have further highlighted its importance, particularly in the context of drug discovery and development.
One of the most significant applications of< strong>Ethyl 1H-pyrrole-2-carboxylate is in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, researchers have leveraged this compound to develop novel derivatives with potential applications in treating chronic diseases such as cancer and diabetes. The pyrrole core is particularly well-suited for medicinal chemistry due to its ability to mimic natural biological structures, thereby enhancing binding affinity to target proteins and enzymes.
In recent studies, Ethyl 1H-pyrrole-2-carboxylate has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. These inhibitors have shown promise in preclinical trials as effective modulators of disease-related proteins. The compound's ester group can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for fine-tuning of its pharmacological properties.
The< strong>CAS No. 2199-43-1 designation ensures that researchers and manufacturers can reliably identify and source this compound for their experiments. Its stability under standard storage conditions makes it a practical choice for both laboratory-scale synthesis and industrial production. Moreover, the compound's compatibility with a wide range of solvents and reaction conditions enhances its utility in multi-step synthetic protocols.
Recent innovations in flow chemistry have further expanded the applications of< strong>Ethyl 1H-pyrrole-2-carboxylate. Flow chemistry techniques enable efficient and scalable synthesis of complex molecules, reducing reaction times and improving yields. This approach has been particularly beneficial in producing high-purity quantities of< strong>Ethyl 1H-pyrrole-2-carboxylate, which is essential for pharmaceutical-grade materials.
The role of< strong>Ethyl 1H-pyrrole-2-carboxylate extends beyond traditional pharmaceutical applications. It has also found utility in materials science, where its heterocyclic structure contributes to the development of functional polymers and organic electronic materials. These materials exhibit unique properties such as luminescence and conductivity, making them valuable for advanced technological applications.
In conclusion, Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1) remains a cornerstone in modern chemical synthesis and drug development. Its versatility, reactivity, and well-documented properties make it an indispensable tool for researchers across multiple disciplines. As new synthetic methodologies continue to emerge, the potential applications of this compound are likely to expand even further, reinforcing its significance in both academic research and industrial settings.
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